3,4-Dichlorotoluene

Physical Chemistry Separation Science Quality Control

3,4-Dichlorotoluene (CAS 95-75-0), also known as 1,2-dichloro-4-methylbenzene, is a dichlorinated toluene derivative belonging to the class of chlorinated aromatic hydrocarbons. This compound is a clear, colorless liquid at room temperature with a molecular formula of C₇H₆Cl₂ and a molecular weight of 161.03 g/mol.

Molecular Formula C7H6Cl2
Molecular Weight 161.03 g/mol
CAS No. 95-75-0
Cat. No. B105583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorotoluene
CAS95-75-0
Synonyms1,2-Dichloro-4-methylbenzene;  NSC 8765
Molecular FormulaC7H6Cl2
Molecular Weight161.03 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C7H6Cl2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3
InChIKeyWYUIWKFIFOJVKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.61e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichlorotoluene (CAS 95-75-0) Procurement & Technical Baseline


3,4-Dichlorotoluene (CAS 95-75-0), also known as 1,2-dichloro-4-methylbenzene, is a dichlorinated toluene derivative belonging to the class of chlorinated aromatic hydrocarbons. This compound is a clear, colorless liquid at room temperature with a molecular formula of C₇H₆Cl₂ and a molecular weight of 161.03 g/mol [1]. Key physical properties include a melting point of -15.2 °C, a boiling point of 200.5 °C at 741 mmHg, a density of 1.251 g/mL at 25 °C, and a refractive index of 1.547 . As a positional isomer, its specific chlorine substitution pattern at the 3- and 4-positions distinguishes it from other dichlorotoluene isomers and fundamentally influences its reactivity and commercial utility [2].

3,4-Dichlorotoluene: Why Isomeric Purity is Non-Negotiable for Process Chemistry


In the procurement of dichlorotoluenes, simple substitution based on gross chemical class is scientifically untenable. The six possible dichlorotoluene positional isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-) possess distinct physical properties, chemical reactivities, and biological activities. Even small amounts of the wrong isomer can act as a potent impurity, derailing a synthetic sequence or compromising a final product's performance. For instance, the presence of 2,4-dichlorotoluene in a 3,4-dichlorotoluene feed can lead to the formation of unwanted byproducts in a subsequent reaction, reducing yield and requiring costly purification [1]. The separation of these isomers is non-trivial, often requiring specialized distillation or adsorptive processes [2], making the initial purchase of high-purity, isomerically-specific material a critical cost-control and process-control measure.

3,4-Dichlorotoluene: A Quantitative Evidence Guide for Scientific Selection


Physical Property Differentiation: Boiling Point and Density vs. Key Isomers

The boiling point and density of 3,4-dichlorotoluene are distinct from its key isomeric competitors, 2,4- and 2,5-dichlorotoluene. This quantitative difference directly impacts separation efficiency in distillation and purification workflows.

Physical Chemistry Separation Science Quality Control

Catalytic Selectivity in Synthesis: 3,4-DCT/2,4-DCT Ratio Manipulation

The synthesis of 3,4-dichlorotoluene is intrinsically linked to the selective control over the 3,4- versus 2,4-isomer ratio. A patent from Occidental Chemical Corporation demonstrates that the use of specific co-catalysts can dramatically alter this ratio, highlighting the synthetic advantage of targeting 3,4-DCT. Without a co-catalyst, the chlorination of para-chlorotoluene yields a mixture containing 77-82% 2,4-DCT and only 18-23% 3,4-DCT [1]. The invention teaches methods to increase the 3,4-DCT content to at least 35% and potentially much higher [2].

Synthetic Chemistry Catalysis Process Optimization

Biocatalytic Regioselectivity: 3,4-DCT as a Preferred Substrate for Dioxygenation

The regioselectivity of the TecA tetrachlorobenzene dioxygenase from Ralstonia sp. strain PS12 demonstrates a clear functional divergence between dichlorotoluene isomers. 3,4-Dichlorotoluene is processed via dioxygenation of the aromatic ring, whereas isomers like 2,6- and 3,5-dichlorotoluene are primarily subject to mono-oxygenation of the methyl group, a dead-end pathway for biodegradation [1]. This indicates that the 3,4-isomer is a competent substrate for productive ring activation, making it a relevant model compound for studying this important enzyme class.

Biocatalysis Biodegradation Enzyme Engineering

High-Value Application Scenarios for 3,4-Dichlorotoluene


Synthesis of High-Purity Pharmaceutical and Agrochemical Intermediates

As a key synthetic building block, 3,4-dichlorotoluene is used to produce a range of high-value intermediates for pharmaceuticals and agrochemicals . Its distinct reactivity, stemming from the 3,4-substitution pattern, allows for selective further functionalization (e.g., oxidation to 3,4-dichlorobenzaldehyde or 3,4-dichlorobenzoic acid) that would yield a different isomer mixture if starting from 2,4- or 2,5-DCT. The evidence from Section 3 on isomeric ratio control in synthesis [1] underscores the importance of procuring pure 3,4-DCT as a starting material to avoid costly downstream purification.

High-Boiling Specialty Solvent in Industrial Processes

3,4-Dichlorotoluene is utilized as a high-boiling solvent in applications such as lubricant and dyestuff manufacturing [2]. Its boiling point of 200.5 °C, as quantified in Section 3, places it in a specific volatility window. The distinct physical property profile compared to other solvents and its isomers is a critical factor for process engineers designing reaction and separation systems where solvent choice directly impacts energy consumption and product purity.

Model Substrate in Biocatalysis and Environmental Fate Studies

The compound serves as a valuable research tool for studying the mechanisms of bacterial degradation of chlorinated aromatics. As demonstrated in Section 3, 3,4-DCT is a specific substrate for ring-dioxygenation by the TecA enzyme from Ralstonia sp. strain PS12, unlike other isomers that are shunted into dead-end pathways [3]. This makes it an ideal compound for probing enzyme regioselectivity, engineering biocatalysts for bioremediation, and investigating the environmental fate of this important class of industrial chemicals.

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